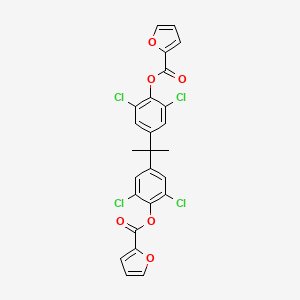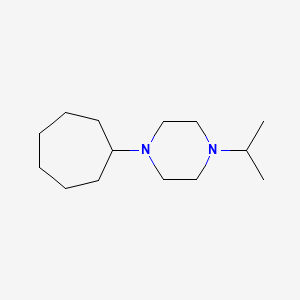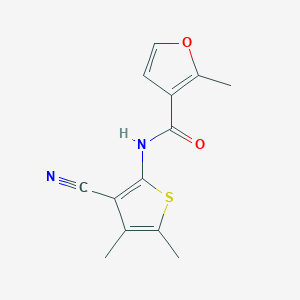![molecular formula C19H22IN5O B10888320 N-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10888320.png)
N-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(4-ETHYLPHENYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: is a complex organic compound featuring a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(4-ETHYLPHENYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrazole Core: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Iodination: Introduction of the iodine atom at the 4-position of the pyrazole ring can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).
Amide Formation: The carboxamide group can be introduced via the reaction of the carboxylic acid derivative with an amine, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound amenable to nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or PCC (Pyridinium chlorochromate).
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products depend on the specific reactions but can include various substituted pyrazoles, reduced amines, or oxidized carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their anti-inflammatory, anticancer, or antimicrobial properties, given the known activities of similar pyrazole derivatives .
Industry
Industrially, the compound could be used in the development of agrochemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for compounds like N5-(4-ETHYLPHENYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE often involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the ethylphenyl and ethylpyrazolyl groups, potentially altering its biological activity.
N-(4-Ethylphenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide: Similar but without the ethylpyrazolyl group.
N-(1-Ethyl-1H-pyrazol-5-ylmethyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the ethylphenyl group.
Uniqueness
The unique combination of substituents in N5-(4-ETHYLPHENYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE may confer distinct biological properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to its simpler analogs.
Properties
Molecular Formula |
C19H22IN5O |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N-[(2-ethylpyrazol-3-yl)methyl]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22IN5O/c1-4-14-6-8-15(9-7-14)24(13-16-10-11-21-25(16)5-2)19(26)18-17(20)12-22-23(18)3/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
MYIXAUVSWYLWOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=NN2CC)C(=O)C3=C(C=NN3C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-5-methyl-4-[4-(methylsulfanyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10888239.png)


![methyl (4-{(1E)-3-[(5-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-ethoxyphenoxy)acetate](/img/structure/B10888253.png)
![2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888259.png)
![3-chloro-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B10888267.png)

![3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10888282.png)

![1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10888288.png)

![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(acetylamino)benzoate](/img/structure/B10888306.png)
![7-({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10888312.png)
![11-methyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10888321.png)
